

Introduction: The Role of (4,6-Dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (4,6-Dimethylpyridin-2-yl)methanol
Cat. No.: B173199

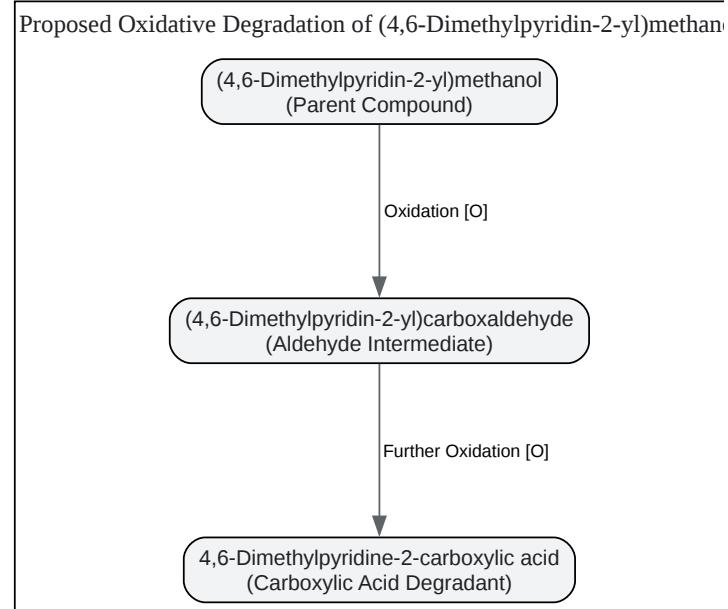
(4,6-Dimethylpyridin-2-yl)methanol (CAS No. 18087-99-5) is a substituted pyridine derivative that serves as a critical building block in diverse fields of research. Its unique chemical structure, featuring a pyridine core with methyl and hydroxymethyl functionalities, makes it a valuable intermediate in the synthesis of complex molecules. [1] Researchers utilize this compound for creating novel therapeutic agents, including anti-inflammatory and antimicrobial drugs, and for developing new materials.

Given its integral role as a precursor, ensuring the chemical integrity of **(4,6-Dimethylpyridin-2-yl)methanol** is paramount. Degradation of this starting material can lead to the formation of undesired products, and potentially altered biological or material properties. This guide provides a comprehensive technical overview of the stability profile, key degradation pathways, optimal storage conditions, and robust protocols for stability assessment.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

Property	Value	Source
CAS Number	18087-99-5	Chem
Molecular Formula	C ₈ H ₁₁ NO	PubC
Molecular Weight	137.18 g/mol	Chem
Appearance	Off-white solid	Chem
Purity	≥ 95% (HPLC)	Chem
Predicted XlogP	0.6	PubC
InChIKey	VKQZCYMDNLIADD-UHFFFAOYSA-N	PubC


Chemical Stability and Degradation Profile

While generally possessing favorable stability, **(4,6-Dimethylpyridin-2-yl)methanol**, like other pyridinemethanol derivatives, is susceptible to specific chemical reactions under certain conditions.

Primary Degradation Pathway: Oxidation

The most significant vulnerability of the molecule is the hydroxymethyl group (-CH₂OH). This primary alcohol moiety is susceptible to oxidation. This process can lead to the formation of the corresponding aldehyde, (4,6-Dimethylpyridin-2-yl)carboxaldehyde, and subsequently, upon further oxidation, the carboxylic acid, 4,6-Dimethylpyridin-2-carboxylic acid, through a series of chemical steps.

The analogous compound, 4-pyridinemethanol, is known to degrade via this exact oxidative pathway. [3] Visible signs of such degradation often include a color change from off-white to yellow or brown. [3]

[Click to download full resolution via product page](#)

Caption: Proposed primary oxidative degradation pathway.

Factors Influencing Stability

- Atmosphere: The presence of oxygen is a key driver for the primary degradation pathway. Storing the compound under an inert atmosphere (e.g., N_2) is recommended for long-term storage or when dealing with high-purity grades required for sensitive applications. Safety data sheets for structurally similar compounds often provide specific guidance.
- Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation. While the compound is chemically stable at standard temperatures, it can undergo significant degradation over time.^[1] Specifically, storage at 0-8°C is advised by suppliers.^[1]
- Light: Pyridine and its derivatives are known to be sensitive to light, especially UV radiation, which can induce photochemical reactions leading to degradation. Proper storage in light-resistant containers is advised to enhance stability.
- pH (in solution): While specific data for this compound is limited, pyridine-containing molecules can be susceptible to acid- or base-catalyzed degradation. Adjusting the pH to a neutral range is often advised to enhance stability.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy for preserving the integrity of (4,6-Dimethylpyridin-2-yl)methanol.

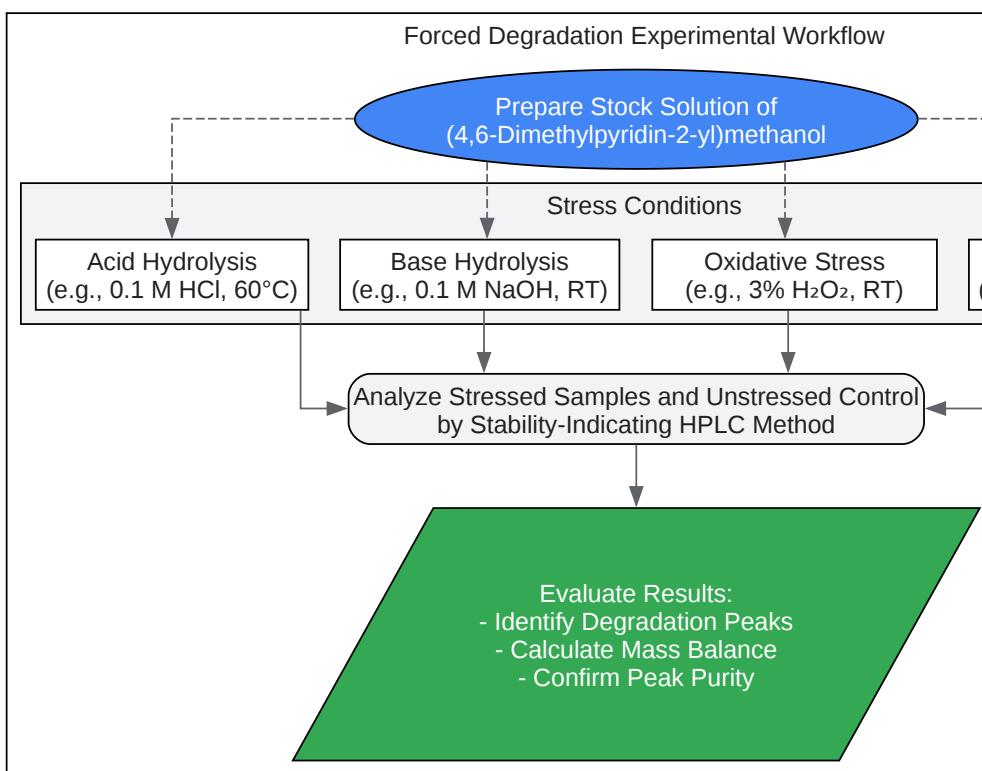
Long-Term Storage of Solid Material

For maximum shelf-life, the solid compound should be stored according to the following conditions:

- Temperature: Store in a refrigerator at 0-8°C.^[1]
- Atmosphere: Keep the container tightly closed to minimize contact with atmospheric oxygen and moisture.^[5] For high-purity samples or extended storage, consider purging the container with N_2 before sealing.
- Light: Store in a light-resistant (amber) container and keep it in a dark location to prevent photodegradation.^[3]
- Location: The storage area should be dry and well-ventilated.^[5]

Handling and Use

- Always handle the compound in a well-ventilated area or under a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.^[6]
- Avoid creating dust when handling the solid material.^[6]
- Wash hands thoroughly after handling.


Preparation and Storage of Solutions

Solutions are often more susceptible to degradation than the solid material.

- Preparation: Prepare solutions fresh whenever possible.
- Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.^[3] Degassing can be achieved by sparging the solvent with nitrogen.
- Antioxidants: For applications requiring the utmost stability in solution, consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT).
- Storage: Store solutions protected from light in tightly sealed amber vials or foil-wrapped containers.^[3] If storing for more than a few hours, refrigerate.

Experimental Workflow: Stability Assessment

To ensure the material's quality and validate its suitability for a given application, researchers can perform stability assessments. This involves subjecting the material to various stress conditions and monitoring its stability over time.

[Click to download full resolution via product page](#)

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading the compound under various stress conditions. It is adapted from established methods.

Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, and photolytic stress.

Materials:

- **(4,6-Dimethylpyridin-2-yl)methanol**
- High-purity solvent (e.g., methanol or acetonitrile/water mixture)
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- HPLC vials (amber and clear)

Methodology:

- Stock Solution: Prepare a stock solution of **(4,6-Dimethylpyridin-2-yl)methanol** (e.g., 1 mg/mL) in a suitable solvent.
- Unstressed Control: Dilute the stock solution with the solvent to a working concentration (e.g., 0.1 mg/mL) in an amber HPLC vial. This is your T=0
- Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60-80°C for a defined period (e.g., 24 h)
- Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period. Neutrali
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
- Photolytic Degradation: Place a solution of the compound in a clear vial and expose it to direct light (e.g., a photostability chamber with UV/Vis light foil at the same temperature.[3]
- Analysis: Analyze all samples (control and stressed) using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Example)

A stability-indicating method is one that can accurately quantify the parent compound and resolve it from all potential degradation products without int

Objective: To separate and quantify **(4,6-Dimethylpyridin-2-yl)methanol** from its process impurities and degradation products.

Example HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) Acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at 265 nm (or other appropriate wavelength determined by UV scan)
- Column Temperature: 30°C
- Injection Volume: 10 µL

Procedure:

- Inject the unstressed control sample to determine the retention time and peak shape of the parent compound.
- Inject each of the stressed samples.

- Analyze the resulting chromatograms. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. The meth resolved from the parent peak.

Conclusion

(4,6-Dimethylpyridin-2-yl)methanol is a robust chemical intermediate when stored under appropriate conditions. Its primary stability liabilities are ox implementing a storage strategy that includes refrigeration (0-8°C), protection from light, and maintenance in a tightly sealed container (preferably un and purity of this valuable compound. For applications in solution, the use of fresh preparations with degassed solvents is a highly recommended bes scientists to validate material stability and maintain the highest standards of quality control in their research and development endeavors.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYcQ4Q_ymFhEEJIKn2Q4iklUlxlPiS_gNZbTvV04CfX9zGKdu7AaY9um62pflr-DvQvylNsBoTQSetqpuC6pMEYuoRq-IGjCbUVd1DDNqYtxtlD4XP36E
- 4,6-Dimethyl-2-pyridinemethanol. (n.d.). Chem-Impex. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYsgVIURG0wJwlQNB0L2JMwkbMHZx6XMH7hgVs32IFhrorSyqND_roXEH5_DBTjnXx716HbmlkjkkWBydBLn_Z5iS0wmON3lugFg6niBC_RmYHloekZP
- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. (n.d.). LookChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfreA_8hbl6mIRGmrqrhUlfnRPSbVv8K8nRec6x2psedfmsyYUn2JOOOpFiLpLV0AdbDHWgsO4SLTguevhy01XF21xoGBqtvxHlzcu
- 3,5-Dimethyl-4-methoxy-2-pyridinemethanol - Safety Data Sheet. (2025). ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grouq95SSTq45egT8H8JSU3qREtB_R1ennus8GTgDKb9gUX_e8IPz-I4VXDKGSw3MxaK2fTT_cjizG8h1SzS96-szmRwmYqYCcyXSoAEVeOLRy3GmXYXhHKSwDyFOlZEoXMxw==
- Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. (2025). Benchchem. Available at: https://vertexaisearch.cloudwwiKd3ViwM28NRl0n1uSiY7jXVhf5Y46X1HLM5Oq1JajWF9CmDH0UwKuKyTlxrX8K3ADdCymJdOMIk0wD4VZ_hqSup5NmVJmkQ0wZYRMIxuPiIVYGlqmmh4lQXyHF8_CFZ2NFtM0UxJWKj-hrsS5dfAE5y4pkfTQCMJkthuPERPi5QaoMEQT_MA==
- (4,6-dimethylpyridin-2-yl)methanol** (C8H11NO). (n.d.). PubChemLite. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEprRbtZDrFP_GZrbF2ULBlzNpQ_JdGSKfBjHdnPSP0G96c2fl1XoOtYO05UqReW3efbiRJNOBCOFGbGO1j8SPHlvpTd1CUDKYIE
- MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. (2010). Capot Chemical Co., Ltd. Available at: https://vertexaisearch.cloud.google.com/grounding-a-redirect/AUZIYQHW0Q1WpAv5muLWiydpyMXLRxYk4ndaCo8c0UdaooXR2iTliFvgo4_6nSXH6cC9P1EQiQCU7H5RoUAI4s-uFN38Rne_D2lMsmt

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - (4,6-dimethylpyridin-2-yl)methanol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol - Safety Data Sheet [chemicalbook.com]
- 6. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [Introduction: The Role of (4,6-Dimethylpyridin-2-yl)methanol in Modern Synthesis]. BenchChem, [2026]. [Online] dimethylpyridin-2-yl-methanol-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guas

Ontario, CA 91761, U

Phone: (601) 213-4420

Email: info@benchchem.com